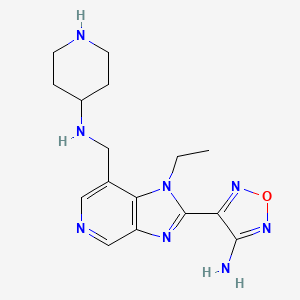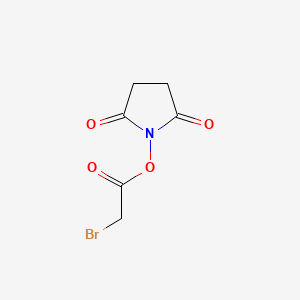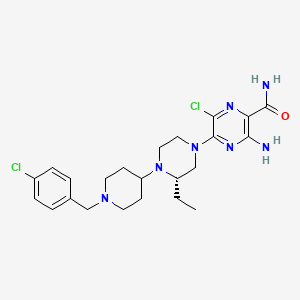
SCH 546738
Overview
Description
SCH 546738 is a potent, orally active, and non-competitive antagonist of the CXCR3 receptor. This compound has garnered significant attention due to its high affinity for the CXCR3 receptor, with a binding constant of 0.4 nM . The CXCR3 receptor and its ligands play a crucial role in directing Th1 inflammatory responses, making this compound a promising candidate for treating autoimmune diseases and preventing transplant rejection .
Mechanism of Action
Target of Action
SCH 546738, also known as (S)-3-Amino-6-chloro-5-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)pyrazine-2-carboxamide, primarily targets the CXCR3 receptor . The CXCR3 receptor and its three interferon-inducible ligands (CXCL9, CXCL10, and CXCL11) play a central role in directing a Th1 inflammatory response .
Mode of Action
This compound binds to the human CXCR3 receptor with a high affinity of 0.4 nM . It displaces radiolabeled CXCL10 and CXCL11 from human CXCR3 in a non-competitive manner, with IC50 ranging from 0.8 to 2.2 nM . This potent and specific inhibition of CXCR3-mediated chemotaxis in human activated T cells results in an IC90 of about 10 nM .
Biochemical Pathways
The CXCR3 receptor and its ligands are implicated in the Th1 inflammatory response . By inhibiting CXCR3-mediated chemotaxis, this compound can potentially affect the pathways involved in this response.
Pharmacokinetics
It is known that this compound is orally active , suggesting that it has good bioavailability.
Result of Action
This compound has shown efficacy in multiple preclinical disease models . It attenuates disease development in mouse collagen-induced arthritis models and significantly reduces disease severity in rat and mouse experimental autoimmune encephalomyelitis models . Furthermore, this compound alone achieves dose-dependent prolongation of rat cardiac allograft survival .
Biochemical Analysis
Biochemical Properties
SCH 546738 plays a significant role in biochemical reactions by specifically inhibiting the CXCR3 receptor. This receptor is involved in the chemotaxis of immune cells, particularly T cells, towards sites of inflammation. This compound binds to the CXCR3 receptor with high affinity (0.4 nM) and displaces radiolabeled CXCL10 and CXCL11 from the receptor in a non-competitive manner . This inhibition prevents the activation and migration of T cells, thereby reducing inflammation and autoimmune responses.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It potently inhibits CXCR3-mediated chemotaxis in human activated T cells with an IC90 of approximately 10 nM . By blocking the CXCR3 receptor, this compound reduces the migration of T cells to inflammatory sites, thereby attenuating the inflammatory response. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the CXCR3 receptor .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CXCR3 receptor, which prevents the receptor from interacting with its natural ligands, CXCL9, CXCL10, and CXCL11 . This binding is non-competitive, meaning that this compound does not directly compete with the natural ligands for the same binding site. Instead, it binds to an allosteric site on the receptor, inducing a conformational change that inhibits receptor activation. This inhibition leads to a decrease in T cell chemotaxis and a reduction in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have stable and long-lasting effects. The compound maintains its inhibitory activity over extended periods, and its effects on cellular function have been observed in both in vitro and in vivo studies . This compound is stable under various experimental conditions, and its degradation products do not significantly impact its biological activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces inflammation and disease severity in models of autoimmune diseases such as collagen-induced arthritis and experimental autoimmune encephalomyelitis . Higher doses of this compound have been shown to prolong the survival of cardiac allografts in transplant models . At very high doses, this compound may exhibit toxic or adverse effects, although these effects are generally mild and manageable .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the CXCR3 receptor. The compound is metabolized by liver enzymes, and its metabolites are excreted through the kidneys . This compound does not significantly affect metabolic flux or metabolite levels, indicating that it has a relatively low impact on overall metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This compound is primarily localized in inflamed tissues, where it exerts its therapeutic effects by inhibiting the CXCR3 receptor .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and cell membrane, where it interacts with the CXCR3 receptor . The compound does not have specific targeting signals or post-translational modifications that direct it to other compartments or organelles . Its activity and function are primarily mediated through its interaction with the CXCR3 receptor on the cell surface .
Preparation Methods
The synthesis of SCH 546738 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure its high purity and efficacy . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
SCH 546738 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
SCH 546738 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the CXCR3 receptor and its ligands.
Biology: Investigated for its role in modulating immune responses and leukocyte infiltration.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.
Industry: Utilized in the development of new drugs targeting the CXCR3 receptor and related pathways.
Comparison with Similar Compounds
SCH 546738 is unique in its high affinity and non-competitive inhibition of the CXCR3 receptor. Similar compounds include:
AMG 487: Another CXCR3 antagonist that competes with natural ligands for receptor binding.
SCH 535390: A sulfonamide analog in the same series as this compound, with a binding constant of 0.6 nM. The uniqueness of this compound lies in its non-competitive inhibition and high binding affinity, making it a more potent and effective antagonist compared to its counterparts.
Properties
IUPAC Name |
3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31Cl2N7O/c1-2-17-14-31(23-20(25)28-19(22(27)33)21(26)29-23)11-12-32(17)18-7-9-30(10-8-18)13-15-3-5-16(24)6-4-15/h3-6,17-18H,2,7-14H2,1H3,(H2,26,29)(H2,27,33)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDYJFWSPRQEAX-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=NC(=C(N=C4Cl)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=NC(=C(N=C4Cl)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475511 | |
| Record name | 3-Amino-6-chloro-5-[(3S)-4-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906805-42-3 | |
| Record name | SCH-546738 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906805423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-6-chloro-5-[(3S)-4-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCH-546738 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKR7RH5HBE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


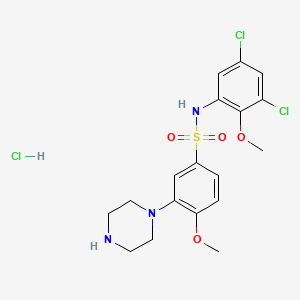
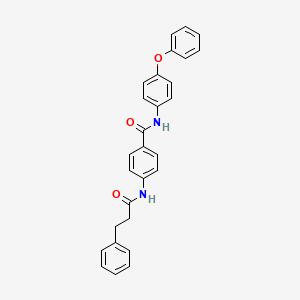
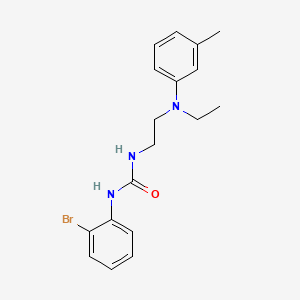
![2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine;hydrochloride](/img/structure/B1680836.png)
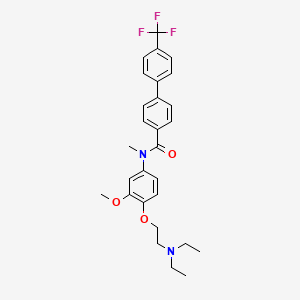
![N-(2-Isopropylphenyl)-3-[(2-Thienylmethyl)thio]-1h-1,2,4-Triazol-5-Amine](/img/structure/B1680838.png)
![2,6-dichloro-N-[4-chloro-3-(2-dimethylaminoethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1680839.png)
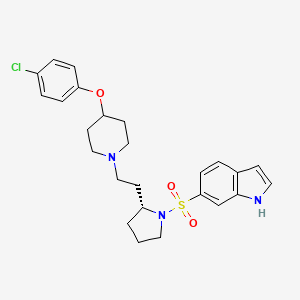

![1-(2-bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea](/img/structure/B1680844.png)
![N-(3-Aminopropyl)-N-[(1r)-1-(3-Benzyl-7-Chloro-4-Oxo-4h-Chromen-2-Yl)-2-Methylpropyl]-4-Methylbenzamide](/img/structure/B1680848.png)
